![molecular formula C24H22N6O2S B2578604 4-(2-{[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide CAS No. 866843-93-8](/img/structure/B2578604.png)
4-(2-{[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-{[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C24H22N6O2S and its molecular weight is 458.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazole-containing scaffolds, have been found to be present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Mode of Action
It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical Pathways
Compounds with similar structures, such as 1,2,4-triazoles, have been shown to have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been found to have significant effects on various biological activities .
Biologische Aktivität
The compound 4-(2-{[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including anti-inflammatory, antibacterial, and antitumor properties. We will also explore relevant case studies and research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This indicates a molecular weight of approximately 360.421 g/mol . The structure features a triazole ring fused to a quinazoline moiety, which is known for its diverse pharmacological properties.
Anti-Inflammatory Activity
Research indicates that compounds containing the pyrazolo[1,5-a]quinazoline scaffold exhibit significant anti-inflammatory effects. A study synthesized a library of such compounds and identified several derivatives with IC50 values below 50 µM against inflammation markers like NF-κB and AP-1. Specifically, compounds similar to this compound demonstrated potential as ligands for mitogen-activated protein kinases (MAPKs), crucial in inflammatory responses .
Antibacterial Activity
The compound has shown promising antibacterial properties in various studies. For instance, derivatives with similar structural features have been reported to exhibit activity against Escherichia coli and Pseudomonas aeruginosa, indicating broad-spectrum antibacterial potential . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Antitumor Activity
Preliminary investigations into the antitumor activity of related compounds have revealed that they can selectively inhibit cancer cell proliferation. For example, certain derivatives have shown effectiveness against breast cancer cell lines with low GI50 values (less than 5 nM), suggesting high potency . The underlying mechanisms may involve the modulation of apoptosis pathways and interference with cell cycle progression.
Case Study 1: Anti-Inflammatory Efficacy
In a controlled study assessing the anti-inflammatory effects of related compounds, it was found that specific derivatives exhibited significant inhibition of LPS-induced inflammation in vitro. The most potent compounds had IC50 values ranging from 4.8 to 30.1 µM . These findings support the hypothesis that modifications to the triazole and quinazoline structures enhance anti-inflammatory efficacy.
Case Study 2: Antibacterial Testing
A comparative study evaluated the antibacterial activities of several quinazoline derivatives against standard bacterial strains. The compound exhibited notable activity against E. coli with an MIC (Minimum Inhibitory Concentration) value significantly lower than that of traditional antibiotics . This suggests that such compounds could serve as effective alternatives in treating resistant bacterial infections.
Research Findings Summary Table
Activity Type | Compound | IC50/MIC Values | Mechanism |
---|---|---|---|
Anti-inflammatory | Compound A | <50 µM | Inhibition of NF-κB/AP-1 |
Antibacterial | Compound B | MIC < 10 µg/mL | Disruption of cell wall synthesis |
Antitumor | Compound C | GI50 < 5 nM | Induction of apoptosis |
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research indicates that compounds related to the triazoloquinazoline framework exhibit significant antitumor properties. For instance, derivatives of 3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one have shown cytotoxic effects against various cancer cell lines such as colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. The mechanism involves the inhibition of key enzymes and pathways critical for tumor growth and survival .
Case Study: Synthesis and Evaluation
A study synthesized several derivatives of triazoloquinazoline and evaluated their antitumor activity. The most promising compounds demonstrated IC50 values indicating potent cytotoxicity against the aforementioned cancer cell lines. This highlights the potential of 4-(2-{[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide as a lead compound for further development .
Antimicrobial Properties
Compounds with sulfonamide groups have historically been known for their antimicrobial properties. The incorporation of the triazoloquinazoline structure may enhance these effects, making this compound a candidate for developing new antibiotics.
Case Study: Antibacterial Activity
A related study investigated sulfonamide derivatives against common bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The results indicated that modifications to the sulfonamide group significantly influenced antibacterial potency . This suggests that similar modifications to the target compound could yield effective antimicrobial agents.
Antimalarial Potential
The design of new antimalarial agents often incorporates triazole and sulfonamide functionalities due to their biological activity against Plasmodium species. The structural characteristics of this compound may provide a basis for developing novel antimalarial drugs.
Case Study: Structure-Activity Relationship
A study focused on synthesizing 1H-triazole derivatives with sulfonamide groups showed promising results as antimalarial agents. The research emphasized the importance of specific substituents on the triazole ring that enhanced activity against malaria parasites . This insight could guide further research on the target compound's efficacy against malaria.
Mechanistic Insights and Molecular Modeling
Understanding the mechanism of action is crucial for optimizing the therapeutic potential of any compound. Molecular modeling studies can provide insights into how this compound interacts with biological targets.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of similar compounds to enzymes involved in cancer progression or bacterial metabolism. Such studies can help identify critical interactions that enhance or inhibit biological activity .
Eigenschaften
IUPAC Name |
4-[2-[[3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2S/c1-16-5-4-6-18(15-16)22-24-27-23(20-7-2-3-8-21(20)30(24)29-28-22)26-14-13-17-9-11-19(12-10-17)33(25,31)32/h2-12,15H,13-14H2,1H3,(H,26,27)(H2,25,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLAJOLXTKDMBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=C(C=C5)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.